molecular formula C17H20N4O2 B2878673 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034472-78-9

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2878673
CAS No.: 2034472-78-9
M. Wt: 312.373
InChI Key: TVWKFLKPAOCUNS-UHFFFAOYSA-N
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Description

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone (CAS 2034472-78-9) is an organic compound with the molecular formula C17H20N4O2 and a molecular weight of 312.37 g/mol . This biochemical features a complex structure integrating pyrimidine, piperidine, and pyridine moieties, making it a valuable intermediate for pharmaceutical research and development. Compounds with piperidine scaffolds linked to nitrogen-containing heterocycles, such as pyrimidines, are of significant interest in medicinal chemistry. Research on similar structures has shown their potential as key scaffolds for the development of novel G Protein-Coupled Receptor (GPCR) agonists . For instance, structurally related N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been identified as potent GPR119 agonists, which are a target for metabolic diseases like diabetes . Furthermore, patent literature indicates that piperidine-based compounds are frequently explored for their potential application in treating nervous system and psychiatric diseases . The specific arrangement of this compound suggests it is a sophisticated building block for constructing potential pharmacologically active molecules. It is intended for use by qualified researchers as a reference standard or for in vitro experimentation in early-stage drug discovery. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-11-16(20-13(2)19-12)23-14-6-9-21(10-7-14)17(22)15-5-3-4-8-18-15/h3-5,8,11,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWKFLKPAOCUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule with a complex structure that includes a piperidine ring and a pyrimidine moiety. Its unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O3C_{19}H_{25}N_5O_3, with a molecular weight of approximately 371.441 g/mol. The presence of the dimethylpyrimidine and piperidine structures indicates possible interactions with various biological targets, particularly in pharmacological contexts.

PropertyValue
Molecular FormulaC19H25N5O3
Molecular Weight371.441 g/mol
Structure FeaturesPiperidine, Pyrimidine

Biological Activity

Research indicates that compounds with similar structural features to this pyrimidine derivative exhibit various biological activities:

  • Anticancer Activity : Compounds containing pyrimidine derivatives have been shown to inhibit cancer cell proliferation. For instance, 5-Fluorouracil, a fluorinated pyrimidine, is widely used in cancer therapy due to its ability to interfere with DNA synthesis.
  • Antimicrobial Properties : The piperidine and pyrimidine components suggest potential antimicrobial activity, as seen in related compounds that exhibit effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism of action for This compound likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Further research is needed to elucidate the precise molecular targets and pathways influenced by this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Studies : In vitro assays using human cancer cell lines have shown that derivatives of pyrimidine can induce apoptosis and inhibit cell proliferation. For example, compounds similar to this one were tested against HeLa cells and demonstrated significant cytotoxicity .
  • Inflammation Modulation : Research has indicated that certain analogs can reduce pro-inflammatory cytokines and oxidative stress markers in macrophage models, suggesting potential use as anti-inflammatory agents .
  • Comparative Analysis : A comparative study highlighted the unique structural features of this compound against others like Pyrimethamine and 5-Fluorouracil, emphasizing its potential advantages in specific therapeutic areas due to its distinct functionalities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs, identified in patent literature and safety data sheets, highlight key differences in substitution patterns and heterocyclic systems, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone and Analogs

Compound Name / Identifier Core Structure Piperidine Substituent Aromatic Group Key Functional Differences
Target Compound Piperidine 2,6-Dimethylpyrimidin-4-yloxy Pyridin-2-yl methanone Pyrimidine oxygen linker; pyridin-2-yl
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Dimethylaminomethyl Pyrazolo[1,5-a]pyrazin-2-yl Pyrazolo-pyrazine core; tertiary amine
(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone Piperidine 2-(2,5-Dimethylphenoxy)ethylamino Pyridin-4-yl methanone Phenoxyethylamino linker; pyridin-4-yl

Key Observations:

The pyridin-2-yl methanone in the target compound vs.

Piperidine Substituents: The oxy linker in the target compound may reduce basicity compared to the dimethylaminomethyl () or ethylamino () groups, influencing solubility and membrane permeability .

Pharmacological Implications: Compounds with pyrazolo-pyrazine cores () are often explored in oncology for kinase inhibition, whereas phenoxyethylamino derivatives () may prioritize CNS targets due to enhanced lipophilicity .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s structure suggests compatibility with standard coupling reactions (e.g., Mitsunobu for pyrimidinyloxy-piperidine formation), akin to methods used for analogs in .
  • Data Gaps: No explicit bioactivity or ADMET data are provided in the evidence, necessitating further experimental validation for target profiling.

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